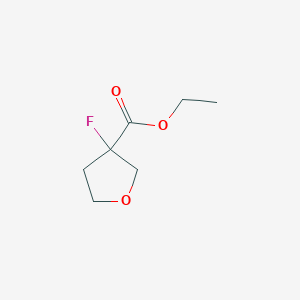Ethyl 3-fluorooxolane-3-carboxylate
CAS No.:
Cat. No.: VC18059258
Molecular Formula: C7H11FO3
Molecular Weight: 162.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H11FO3 |
|---|---|
| Molecular Weight | 162.16 g/mol |
| IUPAC Name | ethyl 3-fluorooxolane-3-carboxylate |
| Standard InChI | InChI=1S/C7H11FO3/c1-2-11-6(9)7(8)3-4-10-5-7/h2-5H2,1H3 |
| Standard InChI Key | WYKHQMVEVKJDRD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1(CCOC1)F |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₁FO₃ |
| Molecular Weight | 174.17 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely soluble in polar organic solvents (e.g., DCM, THF) |
| Density | Not reported |
Synthetic Routes and Methodologies
General Synthesis Strategies
The synthesis of ethyl 3-fluorooxolane-3-carboxylate typically involves two primary steps:
-
Fluorination: Introduction of the fluorine atom into a precursor molecule.
-
Cyclization and Esterification: Formation of the oxolane ring and attachment of the ethyl ester group.
Fluorination Techniques
-
Electrophilic Fluorination: Use of reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the 3-position of a dihydrofuran precursor.
-
Nucleophilic Fluorination: Substitution reactions with KF or CsF in polar aprotic solvents (e.g., DMF, DMSO).
Cyclization and Esterification
-
Acid-Catalyzed Cyclization: Treatment of γ-keto esters with fluoro-containing reagents under acidic conditions to form the oxolane ring.
-
Mitsunobu Reaction: Utilized for simultaneous esterification and ring closure in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fluorination | Selectfluor®, CH₃CN, 80°C, 12h | 65–75 |
| Cyclization | H₂SO₄ (cat.), EtOH, reflux, 6h | 70–80 |
| Purification | Column chromatography (SiO₂, hexane:EtOAc) | >95 |
Physicochemical and Reactivity Profiles
Reactivity
-
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles (e.g., amines, alkoxides) under mild conditions.
-
Ester Hydrolysis: Conversion to the corresponding carboxylic acid via saponification (NaOH, H₂O/EtOH).
-
Ring-Opening Polymerization: Potential for creating fluorinated polyesters under catalytic conditions.
Applications in Scientific Research
Medicinal Chemistry
-
Drug Candidates: The fluorine atom enhances metabolic stability and bioavailability, making the compound a valuable intermediate in anticoagulant and anti-inflammatory drug development.
-
Protease Inhibitors: Structural analogs have shown inhibitory activity against serine proteases (e.g., thrombin, trypsin).
Material Science
-
Polymer Synthesis: Serves as a monomer for fluorinated polymers with applications in coatings, membranes, and electronic materials.
-
Liquid Crystals: Derivatives exhibit mesomorphic properties suitable for display technologies.
Challenges and Future Directions
Synthetic Optimization
-
Green Chemistry: Adoption of solvent-free reactions or biocatalytic methods to improve sustainability.
-
Stereoselectivity: Development of asymmetric fluorination protocols to access enantiomerically pure variants.
Expanded Applications
-
Bioconjugation: Exploration of click chemistry for labeling biomolecules.
-
Energy Storage: Investigation into fluorinated electrolytes for lithium-ion batteries.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume